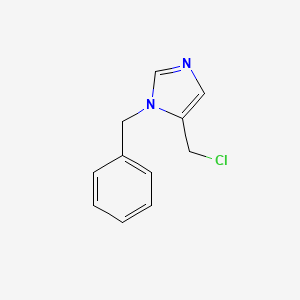

1-Benzyl-5-(chloromethyl)-1H-imidazole

Übersicht

Beschreibung

1-Benzyl-5-(chloromethyl)-1H-imidazole is a compound that belongs to the class of organic compounds known as benzyl imidazoles. These are aromatic heterocyclic compounds containing an imidazole ring substituted with a benzyl group and a chloromethyl group. The imidazole ring is a five-membered ring with two nitrogen atoms in non-adjacent positions. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of benzimidazole derivatives, which are structurally related to 1-Benzyl-5-(chloromethyl)-1H-imidazole, can be achieved through various methods. For instance, a one-pot synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has been developed using 2-aminobenzimidazole, aldehyde, and β-dicarbonyl compound in the presence of thiamine hydrochloride (VB1) as a catalyst in a water medium . This method highlights the use of water as a solvent, which is environmentally benign, and the use of an inexpensive and readily available catalyst. Similarly, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involves cyclization, N-alkylation, hydrolyzation, and chlorination steps starting from o-phenylenediamine and ethyl acetoacetate . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques. For example, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by NMR, IR, and X-ray diffraction studies . Theoretical calculations using Hartree-Fock and density functional theory methods were also employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental data. These techniques could be applied to determine the molecular structure of 1-Benzyl-5-(chloromethyl)-1H-imidazole and to understand its electronic properties.

Chemical Reactions Analysis

The reactivity of imidazole derivatives can be explored through their participation in the formation of molecular salts and coordination polymers. For instance, imidazole and benzimidazole derivatives have been shown to form molecular salts with organic acids, which are characterized by strong hydrogen bonding interactions . Additionally, a one-dimensional coordination polymer of 5-[(imidazol-1-yl)methyl]benzene-1,3-dicarboxylic acid with Cu(II) cations has been reported, demonstrating the ability of imidazole derivatives to act as ligands in metal-organic frameworks . These studies suggest that 1-Benzyl-5-(chloromethyl)-1H-imidazole could also engage in similar chemical reactions, potentially leading to novel materials with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their molecular structure. For example, the presence of substituents such as chlorine or methyl groups can affect the stability, dipole moment, and electronic properties of the molecules . Theoretical calculations can provide insights into these properties, as well as the charge distributions within the molecules. The physical properties such as melting points and solubility can also be determined experimentally, as seen in the study of molecular salts of imidazole derivatives . These properties are crucial for the practical applications of 1-Benzyl-5-(chloromethyl)-1H-imidazole in various fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Applications

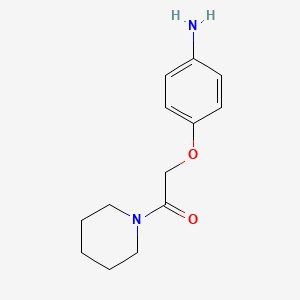

Hybrid Molecule Synthesis

A new series of compounds, 2-((3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)methyl)-1H-benzo[d]imidazole, were synthesized for potential use in anti-diabetic treatments. These compounds were developed by coupling pyrazoline and benzimidazoles derivatives, which have known medicinal applications (Ibraheem et al., 2020).

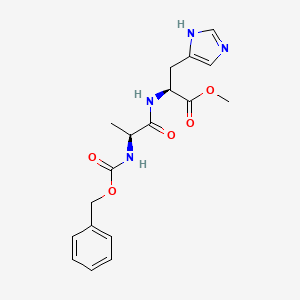

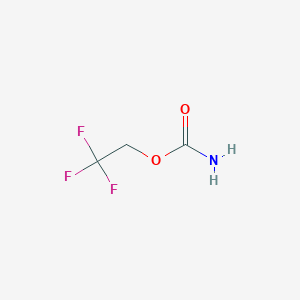

Stable Isotope Enriched L-Histidine Synthesis

1-Benzyl-5-chloromethyl-imidazolium chloride was synthesized from 1-Benzyl-2-(methylthio)-imidazole-5-ketone and used to prepare L-histidine derivatives with potential applications in stable isotope labeling for medical research (Talab et al., 2014).

Antimicrobial Agents

A range of benzimidazole derivatives, with varying substituents including 2-(chloromethyl)-1H-benzo[d]imidazole, showed promising antimicrobial activity against strains of bacteria and fungi of medical relevance. This suggests the potential for developing new antimicrobial treatments (Alasmary et al., 2015).

Chemical Synthesis and Characterization

Flexible Ligand Synthesis

A compound, 1,3-bis(imidazol-1-ylmethyl)benzene dihydrate, was synthesized using imidazole and 1,3-bis(chloromethyl) benzene. It was characterized for potential use in coordination to metal atoms, indicating applications in the field of coordination chemistry (You, 2012).

Imidazole Carbaldehyde Derivatives

Starting from 4-methyl-1H-imidazole-5-carbaldehyde, various derivatives were synthesized, including the use of chloromethyl groups. These derivatives have potential biological activities, indicating their utility in medical chemistry (Orhan et al., 2019).

Eigenschaften

IUPAC Name |

1-benzyl-5-(chloromethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOQUUCIZBMRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436050 | |

| Record name | 1-benzyl-5-chloromethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-(chloromethyl)-1H-imidazole | |

CAS RN |

784182-26-9 | |

| Record name | 5-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=784182-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-5-chloromethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-5-(chloromethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)